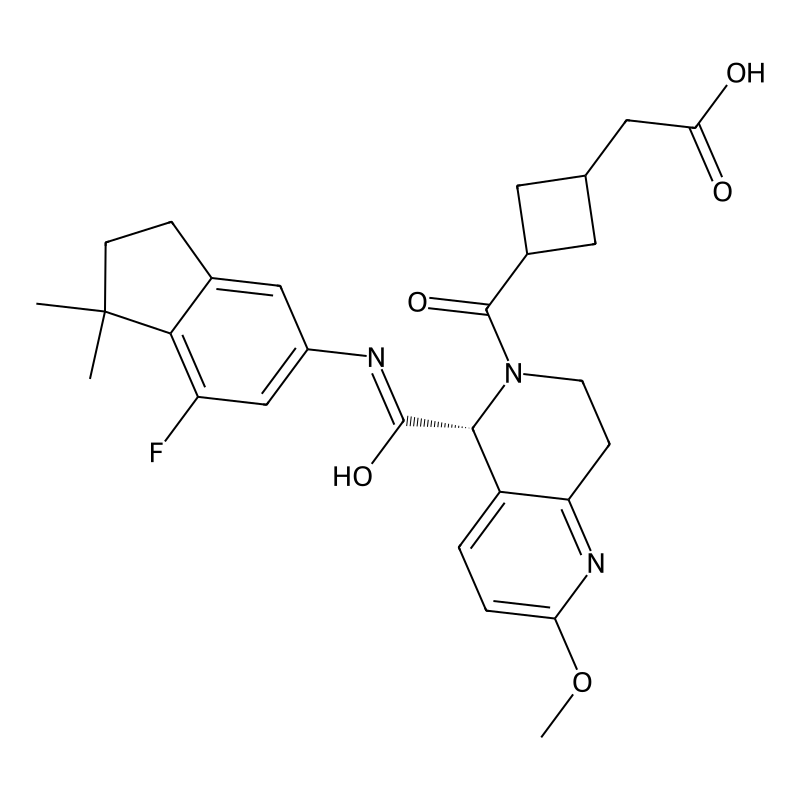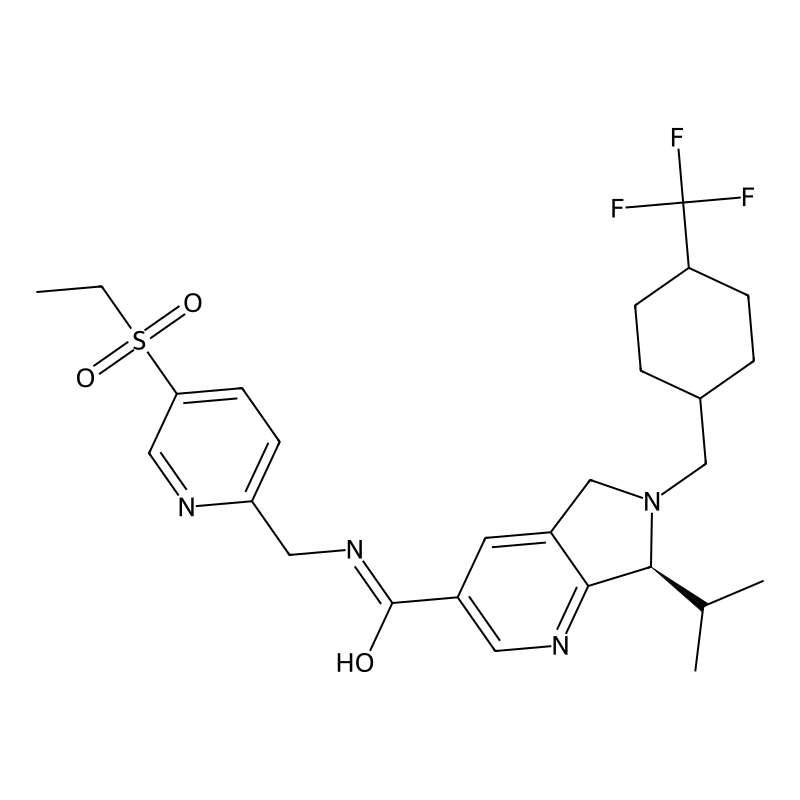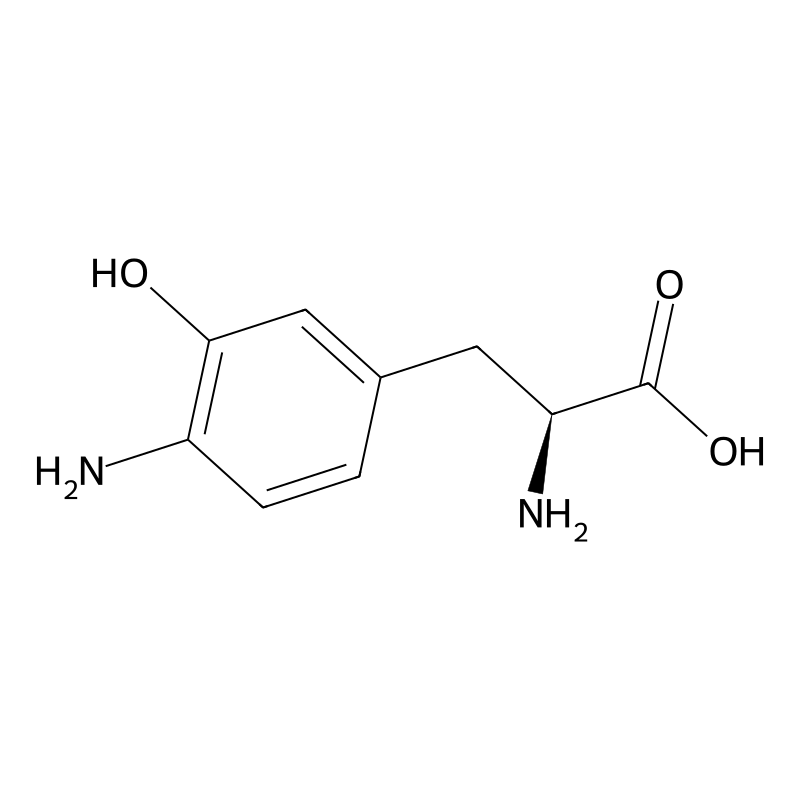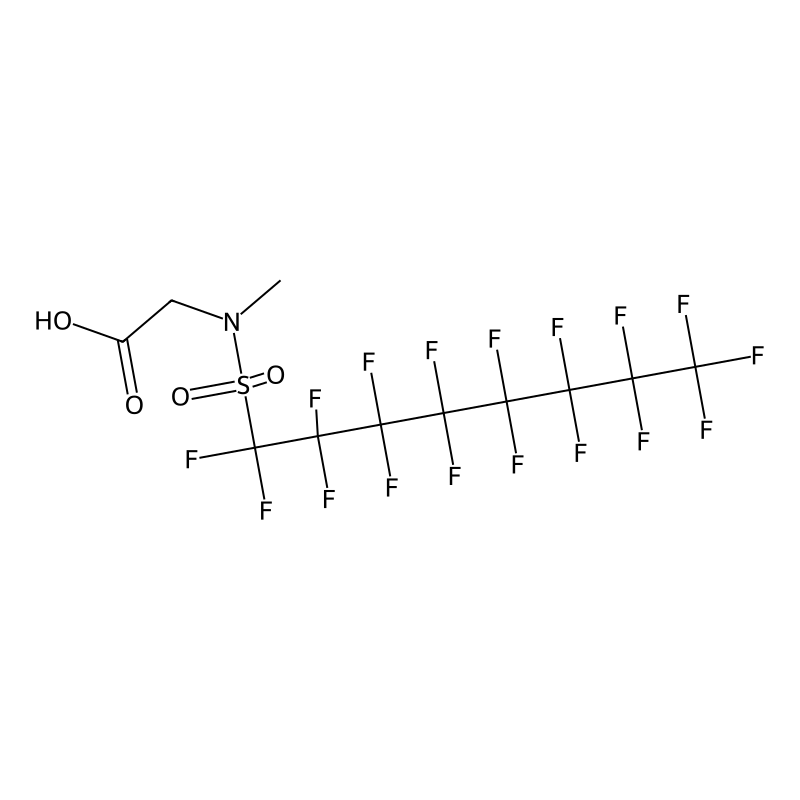N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide
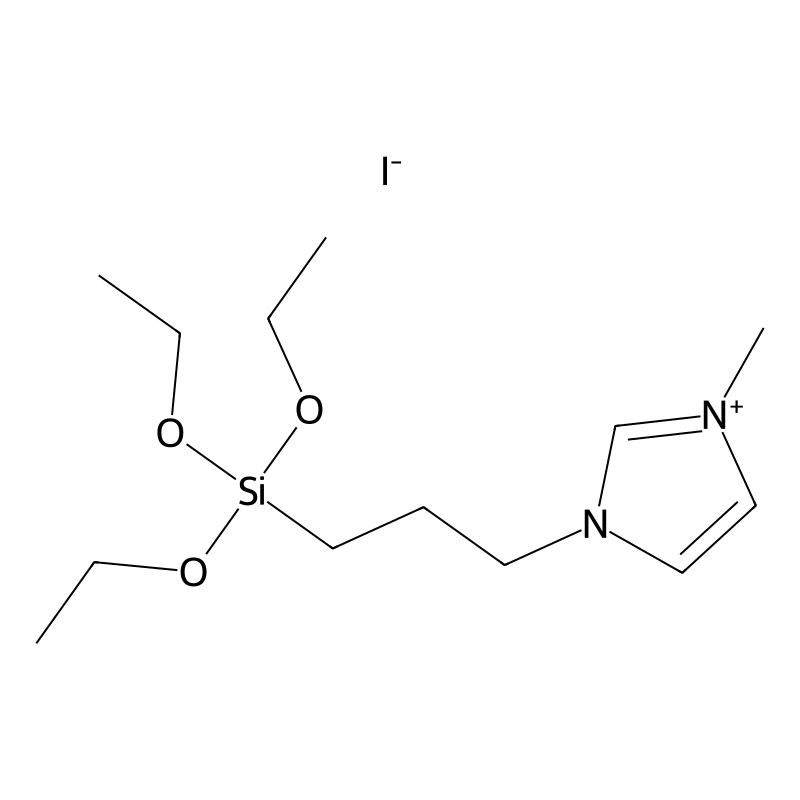
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ionic Liquid Precursor
Due to the presence of the imidazolium ring, N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide can act as a precursor for the synthesis of various ionic liquids (ILs). Ionic liquids are salts with unique properties like high thermal stability, wide liquid range, and tunable polarity. Researchers can modify the structure of the FIL by exchanging the iodide anion with other desired anions to create task-specific ionic liquids for various applications like catalysis, separation science, and electrochemistry [].
Functional Material for Surface Modification
The molecule possesses a combination of functional groups: a cationic imidazolium ring and a triethoxysilyl group. The imidazolium ring can interact with various surfaces, while the triethoxysilyl group can undergo hydrolysis to form silanol (Si-OH) groups. These silanol groups can then bond with metal oxides or organic materials, enabling the functionalization of surfaces for applications like corrosion protection, sensor development, and immobilization of biomolecules [].
Antimicrobial Properties
Some studies suggest that N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide and related ionic liquids might exhibit antimicrobial activity against certain bacteria and fungi. The mechanism of this antimicrobial action is not fully understood, but it might involve interactions with the cell membrane of microorganisms []. However, more research is required to understand the potency and selectivity of these effects.



